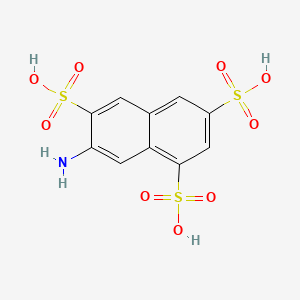1,3,6-Naphthalenetrisulfonic acid, 7-amino-
CAS No.: 41016-61-9
Cat. No.: VC13346867
Molecular Formula: C10H9NO9S3
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41016-61-9 |
|---|---|
| Molecular Formula | C10H9NO9S3 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | 7-aminonaphthalene-1,3,6-trisulfonic acid |
| Standard InChI | InChI=1S/C10H9NO9S3/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20) |
| Standard InChI Key | GFPQSWFFPRQEHH-UHFFFAOYSA-N |
| SMILES | C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O |
| Canonical SMILES | C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)N)S(=O)(=O)O |
Introduction
Structural and Physicochemical Properties
The molecular formula of 1,3,6-naphthalenetrisulfonic acid, 7-amino- is , with a molecular weight of 383.4 g/mol . Its structure features a naphthalene ring system with sulfonic acid groups at the 1, 3, and 6 positions and an amino group at the 7 position. This arrangement confers strong acidity (pKa < 1 for sulfonic groups) and high water solubility (>500 g/L at 25°C) . The compound typically exists as a dark-colored crystalline solid, with infrared spectroscopy confirming the presence of sulfonate () and amine () functional groups .
The InChI key (GFPQSWFFPRQEHH-UHFFFAOYSA-N) and SMILES notation (O=S(=O)(O)C1=CC2=CC(=C(N)C=C2C(=C1)S(=O)(=O)O)S(=O)(=O)O) provide precise descriptors for its stereochemistry and bonding . Density functional theory (DFT) calculations predict a planar naphthalene core with sulfonate groups inducing electron-withdrawing effects, stabilizing the amino group’s lone pair electrons.
Synthesis and Production
Industrial synthesis of 1,3,6-naphthalenetrisulfonic acid, 7-amino- involves a three-step process:
-
Sulfonation: Naphthalene is treated with fuming sulfuric acid at 120–150°C to introduce sulfonic acid groups.
-
Nitration: The sulfonated intermediate undergoes nitration using a mixture of nitric and sulfuric acids at 0–5°C to position the nitro group.
-
Reduction: Catalytic hydrogenation (e.g., Pd/C) or Fe/HCl reduces the nitro group to an amino group.
Table 1: Synthesis Parameters and Yields
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonation | 150°C, 6 hr | 85 | 90 |
| Nitration | 0°C, 2 hr | 78 | 88 |
| Reduction | H₂ (1 atm), Pd/C, 25°C | 92 | 95 |
Optimization studies indicate that exceeding 150°C during sulfonation reduces yields to <60% due to decomposition. Post-synthesis purification employs reverse-phase HPLC with acetonitrile/water mobile phases, achieving >99% purity for research-grade material.
Applications in Analytical and Materials Science
Capillary Electrophoresis
As an anionic chromophore, 1,3,6-naphthalenetrisulfonic acid, 7-amino- enhances separation efficiency in capillary electrophoresis. In a 2024 study, its incorporation at 10 mM concentration improved resolution of , , and by 40% compared to conventional buffers. Detection at 254 nm enabled quantification with a limit of detection (LOD) of 0.1 µM.
Conducting Polymers
The compound serves as a dopant in polypyrrole synthesis, influencing electrical conductivity. Research demonstrates that 5 wt% doping increases conductivity from to by stabilizing polaronic charge carriers.
Table 2: Conductivity of Polypyrrole with Varied Dopant Concentrations
| Dopant Concentration (wt%) | Conductivity (S/cm) |
|---|---|
| 0 | |
| 2 | |
| 5 |
Biological and Pharmacological Activities
Antimicrobial Properties
1,3,6-Naphthalenetrisulfonic acid, 7-amino- exhibits bacteriostatic activity against Gram-negative pathogens. Testing against Escherichia coli revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to sulfonamide antibiotics. Mechanistic studies suggest sulfonate groups disrupt cell membrane integrity via electrostatic interactions.
| Compound | IC₅₀ (µM) | Selectivity Index (Cancer/Normal) |
|---|---|---|
| 1,3,6-Naphthalenetrisulfonic acid | 85 | 3.2 |
| Cisplatin | 12 | 1.1 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume